molecular formula C12H8N2O2 B1681109 9H-Pyrido[3,4-b]indole-1-carboxylic acid CAS No. 26052-96-0

9H-Pyrido[3,4-b]indole-1-carboxylic acid

Cat. No.: B1681109
CAS No.: 26052-96-0
M. Wt: 212.20 g/mol
InChI Key: VNPNEGORDFERGK-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole-1-carboxylic acid is a heterocyclic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs. The structure of this compound consists of a fused indole and pyridine ring system, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole-1-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the β-carboline structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[3,4-b]indole-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro-β-carbolines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .

Scientific Research Applications

9H-Pyrido[3,4-b]indole-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-1-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, it can intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness: 9H-Pyrido[3,4-b]indole-1-carboxylic acid is unique due to its specific structure, which allows for a wide range of chemical modifications and biological activities. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

9H-pyrido[3,4-b]indole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPNEGORDFERGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26052-96-0
Record name 9H-pyrido[3,4-b]indole-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 30 ml of methanol was dissolved 0.5 g of 1-carbomethoxy-9H-pyrido[3,4-b]indole and to this solution was added 2 ml of 10% aqueous sodium hydroxide. The mixture was refluxed at water bath temperature for 6 hours, the methanol removed by distillation, the residue neutralized with 10% hydrochloric acid and the resultant crystals recovered by filtration. Recrystallization from methanol yields 350 mg of 1-carboxy-9H-pyrido[3,4-b]indole as colorless needles, m.p. 239°-240° C. (decomp.). Mol. wt. (based on mass spectrum) 212. The IR absorption spectrum shows absorption at 1680 cm-1 in the starting compound has disappeared and, instead, an absorption of the carboxyl group is observed at 1580-1600 cm-1.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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